![molecular formula C16H20O2 B8215282 Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-52-4](/img/structure/B8215282.png)
Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate
Vue d'ensemble
Description
Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate is a useful research compound. Its molecular formula is C16H20O2 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Low Melting Esters Production : It is used for producing low melting esters with large nematic ranges and useful electrooptical properties (Gray & Kelly, 1981).
Mechanistic and Stereochemical Research : The compound is involved in research on mechanistic and stereochemical considerations in methanolysis (Kim, Gallagher & Toia, 1994).
Transport System Studies : It's used for studying the Na+-independent membrane transport system L in tumor cells and rat hepatoma cell lines (Christensen et al., 1983).
Polymer Synthesis : The compound is used in the synthesis of various poly acids through anionic living polymerizations (Ishizone et al., 1999).
Total Synthesis in Pharmaceuticals : It plays a role in the total synthesis of nuclear analogues of 7-methyl-cephalosporin (Brunwin & Lowe, 1972).
Liquid Crystal Material Studies : The compound is used in the study of the properties of various liquid crystal materials (Carr, Gray & Kelly, 1981).
Cyclisation in Organic Synthesis : It is involved in acid-catalysed cyclisations of cyclo-octenylidene derivatives (Atkinson & Green, 1975).
Structural Studies in Organoboron Compounds : This compound is used for structural studies of organoboron compounds (Kliegel et al., 1985).
Multiplexing Applications : It finds use in multiplexing applications in twisted nematic cells (Gray & Kelly, 1981).
Organic Synthesis and Molecular Modeling : The synthesized compound has potential applications in these fields as well (Løiten et al., 1999).
Antifolate and Antitumor Agent Research : It has been studied for its effectiveness as an antifolate and antitumor agent (Reynolds et al., 2001).
Intermediate in Aprotic Double Michael Addition Reaction : It serves as an intermediate in this specific reaction (Spitzner & Engler, 2003).
Block Copolymer Synthesis : The compound is used for synthesizing well-defined block copolymers with triol functionality (Ishizone et al., 1995).
Structural Role in Organometallic Chemistry : It acts as a bicyclic phosphite with square-planar geometry about the Rh atom (Erasmus et al., 1998).
Use in Decarboxylative Acylation : This compound is effective for decarboxylative acylation of carboxylic acids (Zhang et al., 2017).
Synthesis of Diazabicycloalkanes : It can be used in synthesizing various diazabicycloalkanes and their reactions (Shishkin & Vysochin, 1980).
Photocyclization in Organic Chemistry : This compound is involved in selective photocyclization reactions (Anklam, Lau & Margaretha, 1985).
Antioxidant and Antibacterial Agents : It has shown good antioxidant activity and activity against bacterial strains (Subbareddy & Sumathi, 2017).
Gas-Liquid Chromatography Applications : Gas-liquid chromatographic methods are used to measure its isomer content (Harden et al., 1981).
Michael Addition Catalysis : The compound is used in Michael addition catalyzed by [C4dabco]OH ionic liquid (Keithellakpam & Laitonjam, 2014).
Propriétés
IUPAC Name |
methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-18-14(17)16-10-7-15(8-11-16,9-12-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQVVBWJXOFQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626674 | |
| Record name | Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate | |
CAS RN |
23062-52-4 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



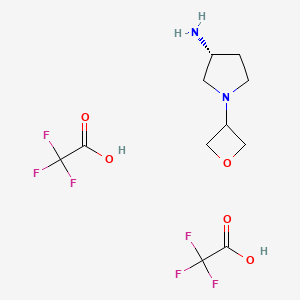
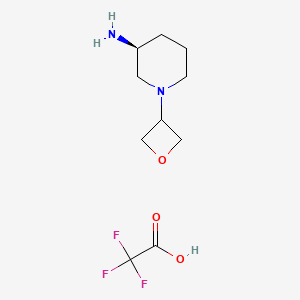
![4-(Hydroxymethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B8215221.png)
![3-(hydroxymethyl)-4-prop-2-enyl-4a,5,6,7,8,8a-hexahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B8215223.png)
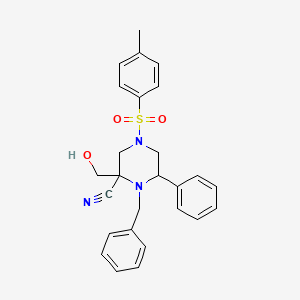
![[4-(1-Bicyclo[1.1.1]pentanyl)phenyl]methanamine;hydrochloride](/img/structure/B8215239.png)
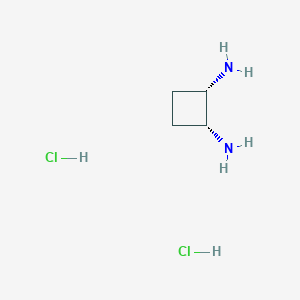
![3-[3-(Trifluoromethoxy)phenyl]oxetan-3-amine;hydrochloride](/img/structure/B8215251.png)
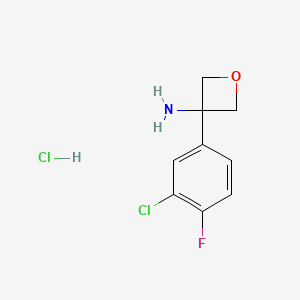
![3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B8215259.png)
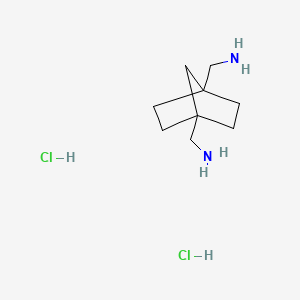
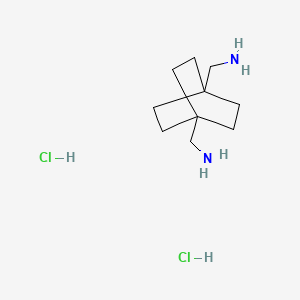
![1-(1-Bicyclo[1.1.1]pentanyl)phthalazine](/img/structure/B8215272.png)
![[5-(Aminomethyl)-1-bicyclo[3.1.1]heptanyl]methanol;hydrochloride](/img/structure/B8215304.png)